Cas no 898348-01-1 (N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(4-methoxyphenyl)ethanediamide)

N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(4-methoxyphenyl)ethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(4-methoxyphenyl)ethanediamide
- 898348-01-1
- N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide
- VU0491397-1
- F2571-0007
- N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
- HMS3031C18
- N1-(4-methoxyphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- SR-01000023146-1
- AKOS024660872
- SR-01000023146
- MLS001234770
- CHEMBL1373586
- SMR000811179
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- Inchi: 1S/C22H27N3O5S/c1-30-19-12-10-17(11-13-19)24-22(27)21(26)23-15-14-18-7-5-6-16-25(18)31(28,29)20-8-3-2-4-9-20/h2-4,8-13,18H,5-7,14-16H2,1H3,(H,23,26)(H,24,27)
- InChI Key: BCXSSASWLOAMJD-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(N1CCCCC1CCNC(C(NC1C=CC(=CC=1)OC)=O)=O)(=O)=O
Computed Properties
- Exact Mass: 445.16714214g/mol
- Monoisotopic Mass: 445.16714214g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 694
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 113Ų
N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(4-methoxyphenyl)ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2571-0007-2mg |
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide |
898348-01-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2571-0007-2μmol |
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide |
898348-01-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2571-0007-4mg |
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide |
898348-01-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2571-0007-75mg |
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide |
898348-01-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2571-0007-50mg |
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide |
898348-01-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2571-0007-20mg |
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide |
898348-01-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2571-0007-5mg |
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide |
898348-01-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2571-0007-15mg |
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide |
898348-01-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2571-0007-30mg |
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide |
898348-01-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2571-0007-100mg |
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide |
898348-01-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(4-methoxyphenyl)ethanediamide Related Literature
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1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
Additional information on N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(4-methoxyphenyl)ethanediamide
Introduction to N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(4-methoxyphenyl)ethanediamide (CAS No. 898348-01-1)
N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(4-methoxyphenyl)ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its Chemical Abstracts Service (CAS) number 898348-01-1, represents a novel class of molecules designed to interact with biological targets in a highly specific manner. The structural features of this molecule, particularly the presence of a benzenesulfonyl group and a piperidin-2-ylethyl moiety, contribute to its unique pharmacological properties and make it a promising candidate for further investigation.
The benzenesulfonyl group is a well-known pharmacophore in medicinal chemistry, often incorporated into molecules to enhance binding affinity and selectivity. Its ability to form strong hydrogen bonds with biological targets makes it particularly valuable in the design of drugs targeting enzymes and receptors. In contrast, the piperidin-2-ylethyl moiety is known for its ability to modulate pharmacokinetic properties, including solubility and metabolic stability. The combination of these two structural elements in N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(4-methoxyphenyl)ethanediamide suggests that this compound may exhibit enhanced efficacy and reduced side effects compared to existing therapeutic agents.
In recent years, there has been a growing interest in the development of small molecule inhibitors for various therapeutic targets, including kinases, proteases, and other enzymes involved in disease pathways. N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(4-methoxyphenyl)ethanediamide has been identified as a potential lead compound in this context, showing promise in preclinical studies as an inhibitor of MET kinase, a receptor tyrosine kinase implicated in various cancers. The MET pathway is involved in cell proliferation, survival, and migration, making it an attractive target for anticancer therapy. The structural design of this compound allows for high-affinity binding to the ATP-binding site of MET, thereby inhibiting its activity and potentially disrupting tumor growth.
The synthesis of N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(4-methoxyphenyl)ethanediamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the sulfonylation of piperidine derivatives followed by nucleophilic substitution reactions to introduce the ethylene diamine moiety. Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like this one, making it feasible to conduct extensive structural modifications for improved pharmacological properties.
The pharmacological profile of N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(4-methoxyphenyl)ethanediamide has been evaluated through both computational modeling and experimental assays. Computational studies have predicted favorable interactions between this compound and its target protein, supporting its potential as an inhibitor. Experimental data from cell-based assays have confirmed its ability to modulate MET kinase activity, leading to reduced proliferation in cancer cell lines. These findings highlight the importance of integrating computational chemistry with experimental validation in drug discovery efforts.
In addition to its applications in oncology, N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(4-methoxyphenyl
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